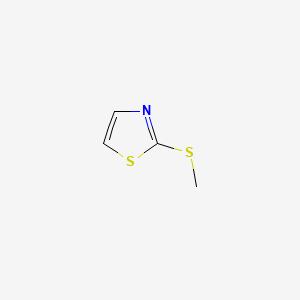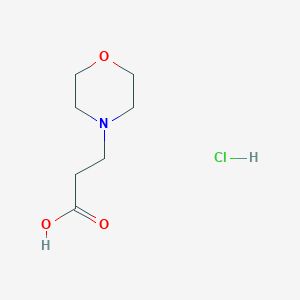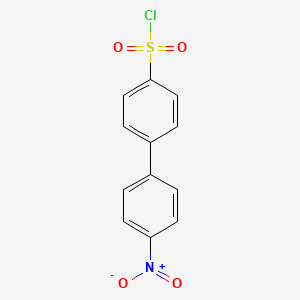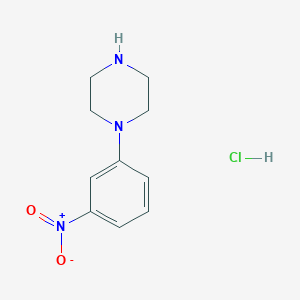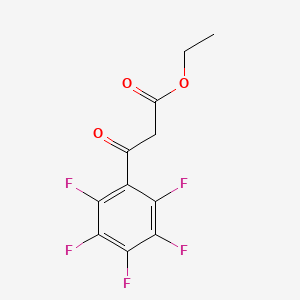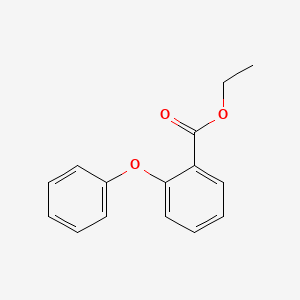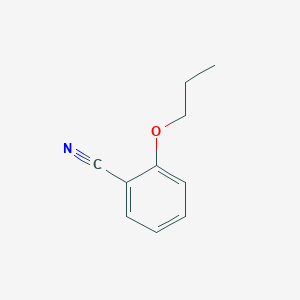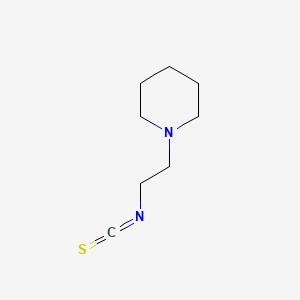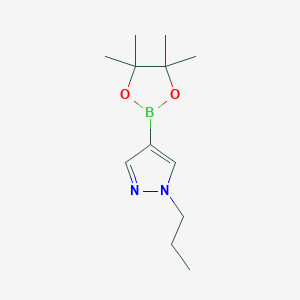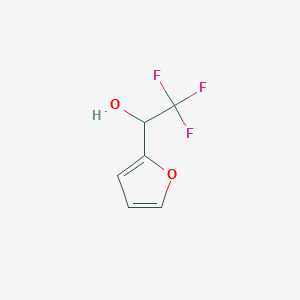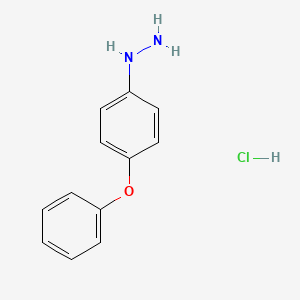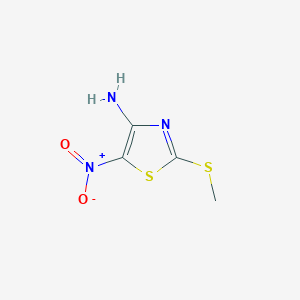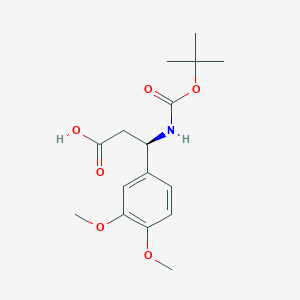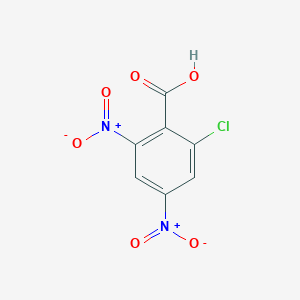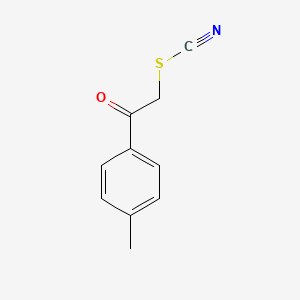
2-(4-Methylphenyl)-2-oxoethyl thiocyanate
説明
The compound “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” is a type of organic compound. Organic compounds that contain a thiocyanate group (-SCN) are known as thiocyanates . They are often used in various fields such as medicine and agriculture due to their biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” were not found, there are general methods for synthesizing thiocyanates. For instance, one method involves the replacement reaction of phenyl isothiocyanate and corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, specific information on “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” was not found .科学的研究の応用
Dye-Sensitized Solar Cells (DSSCs)
- Field : Renewable Energy
- Application : Thiocyanate-free ruthenium(II) complexes, which may include compounds similar to “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”, have been used as photosensitizers for DSSCs .
- Method : These complexes are adsorbed on a semiconductor layer, such as titanium dioxide, deposited on a photoanode made of a conductive oxide . The device is filled with an electrolytic mixture of a redox couple .
- Results : These thiocyanate-free ruthenium(II) complexes have shown better stability compared to conventional thiocyanate-based complexes, leading to improved photovoltaic efficiencies and long-term stability .
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry
- Application : Thiophene derivatives, which may include compounds similar to “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”, are essential heterocyclic compounds with a variety of properties and applications .
- Method : The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Isothiocyanates
- Field : Organic Chemistry
- Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method could potentially be applied to synthesize “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”.
- Method : This reaction was carried out under the protection of nitrogen and with dimethylbenzene as solvent . The amino group of these amines was linked to tertiary carbon or secondary carbon .
- Results : The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)
- Field : Renewable Energy
- Application : Thiocyanate-free ruthenium(II) complexes, which may include compounds similar to “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”, have gained increasing interest due to their better stability compared to conventional thiocyanate-based complexes .
- Method : These complexes are adsorbed on a semiconductor layer, such as titanium dioxide, deposited on a photoanode made of a conductive oxide . The device is filled with an electrolytic mixture of a redox couple .
- Results : These thiocyanate-free ruthenium(II) complexes have shown better global photovoltaic efficiencies and long-term stability .
Synthesis of Isothiocyanates
- Field : Organic Chemistry
- Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method could potentially be applied to synthesize “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”.
- Method : This reaction was carried out under the protection of nitrogen and with dimethylbenzene as solvent . The amino group of these amines was linked to tertiary carbon or secondary carbon .
- Results : The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)
- Field : Renewable Energy
- Application : Thiocyanate-free ruthenium(II) complexes, which may include compounds similar to “2-(4-Methylphenyl)-2-oxoethyl thiocyanate”, have gained increasing interest due to their better stability compared to conventional thiocyanate-based complexes .
- Method : These complexes are adsorbed on a semiconductor layer, such as titanium dioxide, deposited on a photoanode made of a conductive oxide . The device is filled with an electrolytic mixture of a redox couple .
- Results : These thiocyanate-free ruthenium(II) complexes have shown better global photovoltaic efficiencies and long-term stability .
将来の方向性
The development of new organic compounds for various applications is a dynamic field of research. While specific future directions for “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” were not found, the development of new synthetic methods and the exploration of the biological activities of related compounds are potential areas of interest .
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)10(12)6-13-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVVJFVCQZBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384499 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
CAS RN |
6097-27-4 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6097-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



